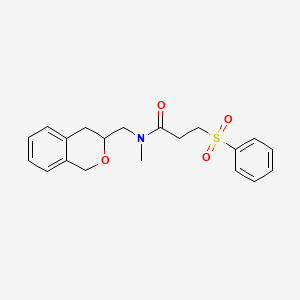
N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide, also known as SMIP-004, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Antifungal Activity
The compound’s unique structure makes it a promising candidate for combating fungal infections. Researchers have explored its efficacy against various phytopathogenic fungi, including Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis. Notably, compound 7b demonstrated substantial antifungal activity, comparable to the positive control azoxystrobin. Further investigation into its mechanism of action and potential applications in agriculture is warranted .
Fungicide Development
Building upon its antifungal properties, this compound could serve as a foundation for novel fungicides. Its broad-spectrum activity against different pathogens suggests potential use in crop protection. Researchers are keen on optimizing its formulation and exploring its safety profile for practical applications .
Leishmaniasis Treatment
While not directly related to fungi, the compound’s structural features have inspired drug discovery efforts. Analogous derivatives have been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL). Compound 5m, derived from a similar scaffold, exhibited promising results. Further studies could explore its potential as an antiparasitic agent .
Alzheimer’s Disease (AD) Research
Interestingly, the compound’s pharmacophoric features have led to investigations in AD treatment. By fusing the 3,4-dihydro-2(1H)-quinolinone and dithiocarbamate motifs, researchers aim to develop multi-targeted agents. These compounds may simultaneously modulate cholinesterases (ChEs) and monoamine oxidases (MAOs), offering a potential therapeutic avenue for AD .
Strobilurin Derivatives
Strobilurins, initially isolated from Strobilurus tenacellus, are potent antifungal agents. The compound’s 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide scaffold aligns with the strobilurin class. Researchers continue to explore modifications and derivatives, aiming for improved efficacy, safety, and environmental impact .
CoMSIA Modeling
Researchers have used the compound’s effective concentration (EC50) against Colletotrichum arachidicola to build CoMSIA models. These models aid in structural optimization, providing insights for designing more potent derivatives. Understanding the structure-activity relationship is crucial for further development .
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-21(14-18-13-16-7-5-6-8-17(16)15-25-18)20(22)11-12-26(23,24)19-9-3-2-4-10-19/h2-10,18H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGBTXUQTGESNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

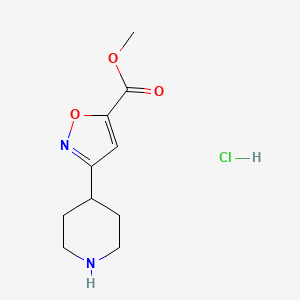

![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)
![N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2435316.png)
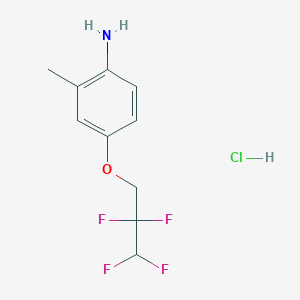
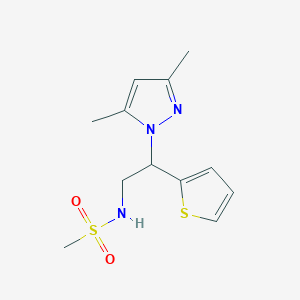
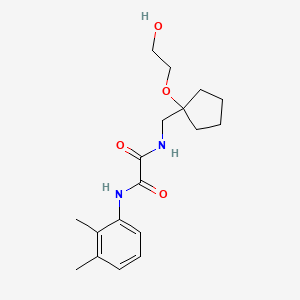

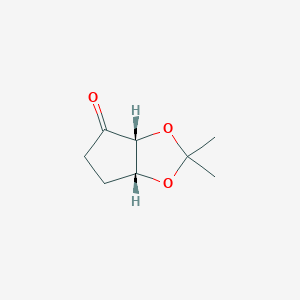
![2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2435324.png)
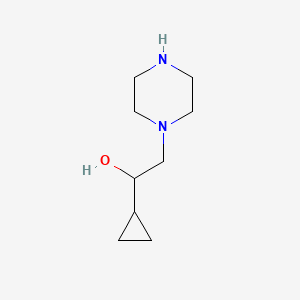
![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2435328.png)

